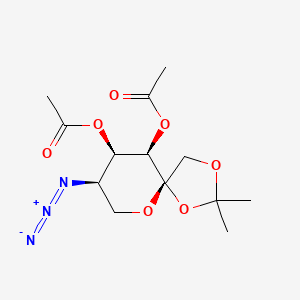

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose is a complex organic compound known for its unique structure and properties. It is utilized in various fields such as drug synthesis, nanotechnology, and materials science. The compound’s intricate molecular arrangement makes it a valuable tool for scientific research and industrial applications.

Analyse Des Réactions Chimiques

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the azido group, leading to the formation of amines.

Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H19N3O7

- Molecular Weight : 329.31 g/mol

- CAS Number : 94801-00-0

The compound features an azido functional group, which is essential for its reactivity in various chemical transformations. The presence of acetyl and isopropylidene protecting groups enhances its stability and solubility in organic solvents.

Synthesis and Structural Modifications

The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose typically involves the protection of fructose followed by azidation. The compound serves as a precursor for the synthesis of more complex carbohydrate derivatives and can be modified to yield various bioactive molecules.

Case Study: Synthesis of Glycosylated Compounds

Research has demonstrated that this compound can be utilized as a glycosyl donor in the synthesis of glycosylated drugs. For instance, it has been used to create glycosides that exhibit enhanced biological activity against specific targets like receptors involved in inflammation and cancer pathways .

Applications in Drug Development

The azido group in the compound allows for click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in drug discovery for creating complex molecular architectures and linking biomolecules.

Example: Development of Anticancer Agents

In one study, derivatives of this compound were synthesized to target cancer cells selectively. These compounds showed promise as potential anticancer agents by modulating signaling pathways involved in cell proliferation .

Role in Glycoscience Research

This compound is valuable in glycoscience for studying carbohydrate-protein interactions and the structural biology of glycoconjugates.

Research Insight: Carbohydrate-Binding Proteins

The use of this compound has been reported in research focused on carbohydrate-binding proteins (lectins). By labeling these proteins with azido sugars, researchers can investigate their binding affinities and mechanisms of action .

Biochemical Applications

In biochemical assays, this compound acts as a biochemical probe for studying metabolic pathways involving fructose derivatives.

Example: Metabolic Pathway Analysis

Studies have utilized this compound to trace metabolic pathways involving fructose metabolism in various organisms. Its incorporation into metabolic studies has provided insights into how carbohydrates influence cellular functions and disease states .

Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthesis | Used as a precursor for glycosylated compounds | Anticancer agents synthesis |

| Drug Development | Facilitates click chemistry for drug design | Targeting cancer cell pathways |

| Glycoscience Research | Investigates carbohydrate-protein interactions | Carbohydrate-binding protein studies |

| Biochemical Applications | Acts as a probe for metabolic pathway analysis | Tracing fructose metabolism |

Mécanisme D'action

The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form stable covalent bonds with target molecules.

Comparaison Avec Des Composés Similaires

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose can be compared with other similar compounds, such as:

- [(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho2,1-fbenzofuran-4-yl]methyl acetate

- Iridoid monoterpenoids These compounds share structural similarities but differ in their functional groups and specific applications. This compound stands out due to its unique azido group and spirocyclic structure, which confer distinct chemical and biological properties.

Activité Biologique

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose (CAS RN: 94801-00-0) is a synthetic carbohydrate derivative with significant potential in various biological applications, particularly in glycobiology and medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the presence of an azido group at the 5-position of the fructose molecule, along with acetyl and isopropylidene protecting groups. The structural formula can be represented as follows:

Biological Activity

1. Antiviral Properties

Research indicates that 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose exhibits antiviral activity against several viruses. Its azido group is crucial for its interaction with viral components, potentially inhibiting viral replication. Studies have shown efficacy against:

- HIV : Demonstrated ability to inhibit HIV protease activity.

- Influenza Virus : Exhibits antiviral properties through interference with viral entry mechanisms.

2. Anticancer Applications

The compound is being investigated for its role in targeted cancer therapies. Its structural modifications allow it to act as a glycosylation inhibitor, which can affect cancer cell signaling pathways. This property makes it a candidate for developing antibody-drug conjugates (ADCs) that target specific cancer cells while minimizing damage to healthy tissues.

3. Enzyme Inhibition

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose has been shown to inhibit various glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can be leveraged for therapeutic purposes in conditions such as diabetes and metabolic disorders.

Case Study 1: Antiviral Activity Against HIV

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound in inhibiting HIV replication in vitro. The azido group was found to enhance binding affinity to the viral protease, reducing viral load significantly in treated cells.

Case Study 2: Targeting Cancer Cells

In a recent trial involving breast cancer models, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose was used to create a novel ADC. The results indicated a marked reduction in tumor size compared to controls, showcasing its potential as an effective therapeutic agent.

Research Findings

Propriétés

IUPAC Name |

[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEMWEKIXSKBDT-UZWSLXQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](CO[C@@]2([C@@H]1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.